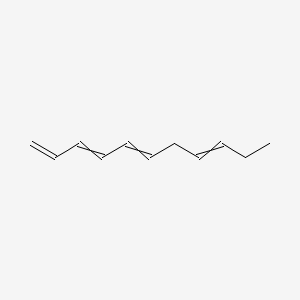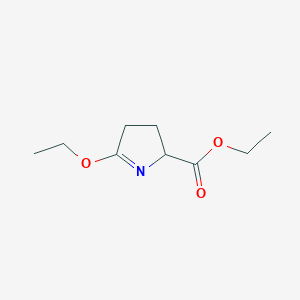
Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the reaction of triethyloxonium tetrafluoroborate with 5-oxo-L-proline ethyl ester . The reaction conditions include the use of an appropriate solvent and temperature control to ensure the desired product yield. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and yield.
化学反応の分析
Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
科学的研究の応用
Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of certain enzymes and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate can be compared with other similar compounds such as:
- 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid, ethyl ester
- 1-aza-5-carbethoxy-2-ethoxy-1-cyclopentene These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and potential for diverse applications .
特性
CAS番号 |
51099-55-9 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-12-8-6-5-7(10-8)9(11)13-4-2/h7H,3-6H2,1-2H3 |
InChIキー |
CHHBRBKLDYAWRV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(CC1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




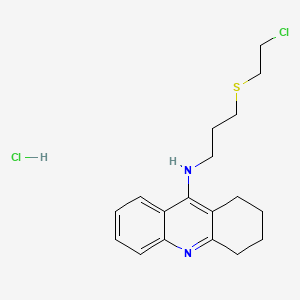
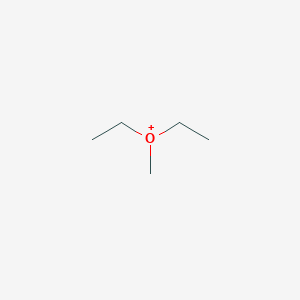
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
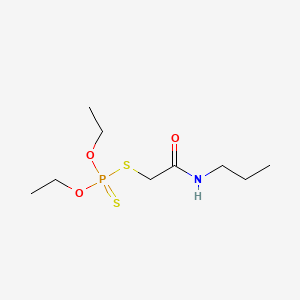
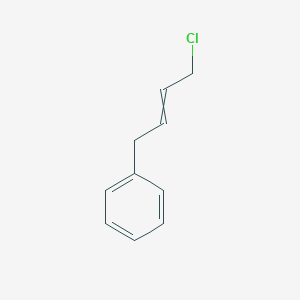
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
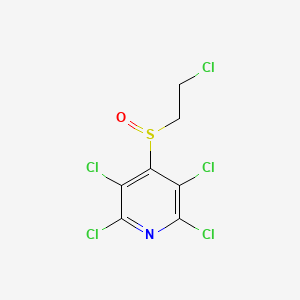
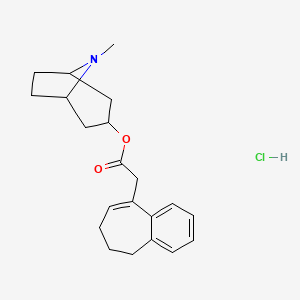
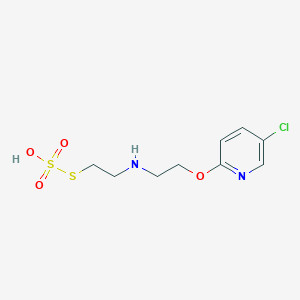
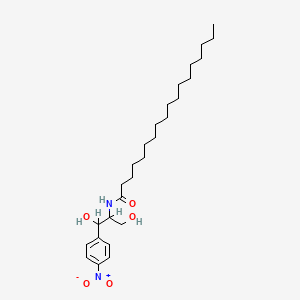
![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
